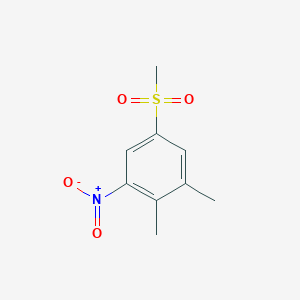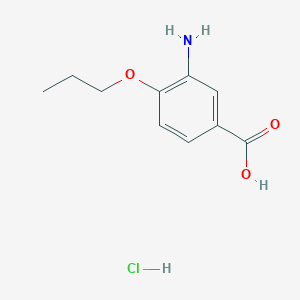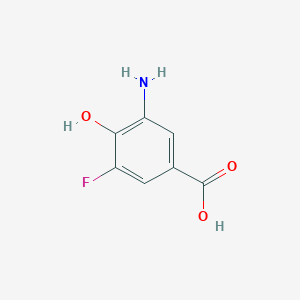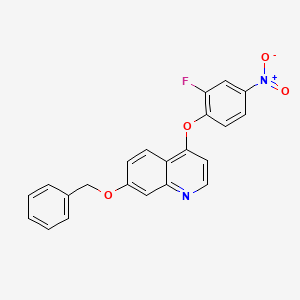![molecular formula C13H19NO B1374466 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 1354949-65-7](/img/structure/B1374466.png)
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)methyl-5,6,7,8-tetrahydronaphthalen-2-ol, also known as DMAHN, is an organic compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a melting point of approximately 90°C and a boiling point of approximately 315°C. DMAHN is a derivative of naphthalene and is composed of a naphthalene ring with one methyl substituent, a dimethylamino group, and a hydroxyl group. DMAHN has been studied extensively for its potential applications in organic synthesis and as a reagent in various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Pharmacological Effects
- Emetic and Behavioral Effects : Research has shown that certain derivatives of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol, such as 2-dimethylamino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene, exhibit potent emetic effects in dogs. Interestingly, these compounds did not provoke compulsive behavioral activities in mice or pigeons, which indicates a distinctive pharmacological profile compared to similar compounds (Burkman, 1973).
Chemical Synthesis and Applications
- Protecting Group for Benzoxaboroles : A derivative, 1-Dimethylamino-8-methylaminonaphthalene, has been proposed as a protecting group for benzoxaboroles. This complex is fluorescent, stable under various conditions, and can be readily cleaved to free the benzoxaborole (VanVeller et al., 2013).
- Reductive Debromination in Organic Synthesis : The use of tetrakis(dimethylamino)ethylene in the presence of olefins has been shown to effectively yield 1,2,3,4-tetrahydronaphthalenes through the reductive debromination of 1,2-bis(bromomethyl)arenes, demonstrating its utility in organic synthesis (Nishiyama et al., 2005).
Pharmacodynamics and Receptor Interactions
- Vasopressor Agent and Alpha 2-Adrenoceptors Interaction : Studies have shown that M-7, a related compound, acts as a potent agonist at presynaptic alpha 2-adrenoceptors and is a strong vasopressor agent. The pressor effects of M-7 suggest that it interacts with postsynaptic alpha 2-adrenoceptors (Drew, 1980).
Molecular Structure and Physical Properties
- Crystal Structures of Derivatives : Recent research has focused on the molecular structures of derivatives of 1,2,3,4-tetrahydronaphthalene, such as methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate. These studies contribute to the understanding of stereochemistry and molecular conformations in this class of compounds (Kaiser et al., 2023).
Eigenschaften
IUPAC Name |
1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZGRJQCNGUBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182093 |
Source


|
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
CAS RN |
1354949-65-7 |
Source


|
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)


![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)



![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)